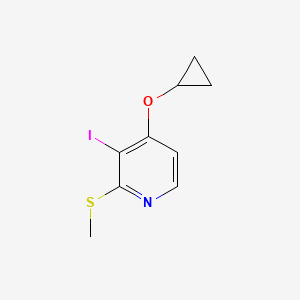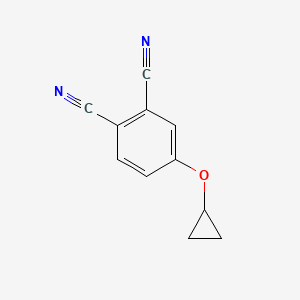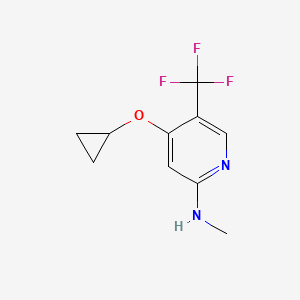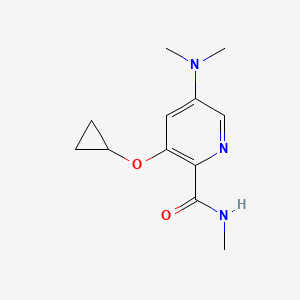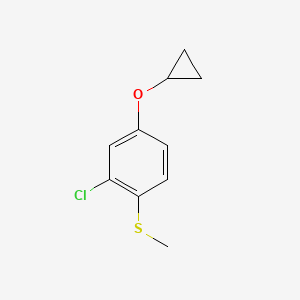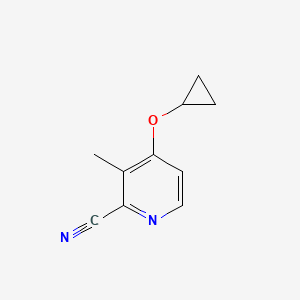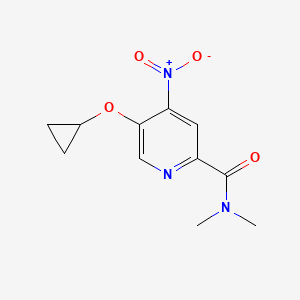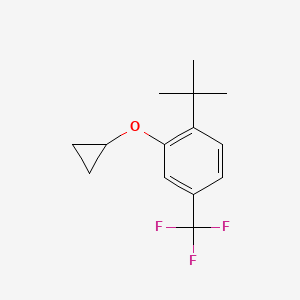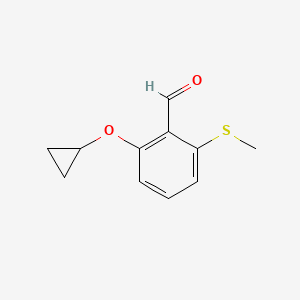
2-Cyclopropoxy-3-fluoro-N-methylaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cyclopropoxy-3-fluoro-N-methylaniline is an organic compound with the molecular formula C10H12FNO It is a derivative of aniline, featuring a cyclopropoxy group and a fluorine atom attached to the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropoxy-3-fluoro-N-methylaniline typically involves multiple steps, starting from commercially available precursors. One common method involves the nucleophilic substitution of a halogenated aniline derivative with a cyclopropoxy group. The reaction conditions often include the use of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography and recrystallization are common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
2-Cyclopropoxy-3-fluoro-N-methylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding quinones or other oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to reduce the nitro group to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur, where the fluorine atom or the cyclopropoxy group is replaced by other substituents using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: H2 with Pd/C catalyst.
Substitution: Halogens (Cl2, Br2) or alkylating agents (R-X) in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction will produce amines. Substitution reactions can lead to various substituted aniline derivatives.
Wissenschaftliche Forschungsanwendungen
2-Cyclopropoxy-3-fluoro-N-methylaniline has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-Cyclopropoxy-3-fluoro-N-methylaniline involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes, receptors, or other proteins. The presence of the fluorine atom and the cyclopropoxy group can influence the compound’s binding affinity and selectivity, leading to specific biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Cyclopropoxy-5-fluoro-N-methylaniline: Similar structure but with different substitution pattern on the benzene ring.
2-Fluoro-N-methylaniline: Lacks the cyclopropoxy group, making it less sterically hindered.
3-Fluoro-N-methylaniline: Similar but without the cyclopropoxy group.
Uniqueness
2-Cyclopropoxy-3-fluoro-N-methylaniline is unique due to the presence of both the cyclopropoxy group and the fluorine atom, which confer distinct chemical and biological properties. These features can enhance the compound’s stability, reactivity, and potential for specific interactions with biological targets.
Eigenschaften
Molekularformel |
C10H12FNO |
|---|---|
Molekulargewicht |
181.21 g/mol |
IUPAC-Name |
2-cyclopropyloxy-3-fluoro-N-methylaniline |
InChI |
InChI=1S/C10H12FNO/c1-12-9-4-2-3-8(11)10(9)13-7-5-6-7/h2-4,7,12H,5-6H2,1H3 |
InChI-Schlüssel |
ZWVGWMMQYFUXHA-UHFFFAOYSA-N |
Kanonische SMILES |
CNC1=C(C(=CC=C1)F)OC2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


